molecular formula C9H14ClNO B8202938 4-(Dimethylaminomethyl)phenol CAS No. 7465-00-1

4-(Dimethylaminomethyl)phenol

Cat. No.: B8202938
CAS No.: 7465-00-1
M. Wt: 187.66 g/mol
InChI Key: SLDGMMVHTPYNOK-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)phenol is an aromatic organic compound with the molecular formula C9H13NO. It is characterized by the presence of a phenolic hydroxyl group and a dimethylaminomethyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Dimethylaminomethyl)phenol can be synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. The reaction typically occurs under acidic conditions and involves the following steps:

    Formation of the Mannich base: Phenol reacts with formaldehyde and dimethylamine to form the intermediate Mannich base.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol, formaldehyde, and dimethylamine are mixed under controlled temperature and pressure conditions. The reaction is carried out under vacuum to remove the water produced during the reaction, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylaminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

4-(Dimethylaminomethyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Dimethylaminomethyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylaminomethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-[(dimethylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h3-6,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGMMVHTPYNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635219
Record name 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-00-1
Record name NSC400143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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